

(S)-SPINOL structure and chemical properties.

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Compound of Interest

Compound Name:	2,2',3,3'-Tetrahydro-1,1'- spirobi[indene]-7,7'-diol
CAS No.:	223259-63-0
Cat. No.:	B1312721

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An In-Depth Technical Guide to (S)-SPINOL: Structure, Properties, and Applications

Introduction

(S)-1,1'-Spirobiindane-7,7'-diol, commonly known as (S)-SPINOL, is a C₂-symmetric chiral diol that has emerged as a cornerstone in the field of asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined and sterically hindered chiral environment, making it a "privileged" ligand scaffold. This unique structure is fundamental to the design of highly effective chiral catalysts and ligands that facilitate a wide range of enantioselective transformations. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of (S)-SPINOL for researchers and professionals in chemical synthesis and drug development.

Structure and Core Properties

(S)-SPINOL is an axially chiral molecule characterized by a spiro center connecting two indane moieties. The hydroxyl groups at the 7 and 7' positions are crucial for its function, serving as handles for derivatization into various catalytically active species.

Table 1: Identifiers and Core Properties of (S)-SPINOL

Property	Value	Reference(s)
CAS Number	223259-63-0	[1][2]
Molecular Formula	C ₁₇ H ₁₆ O ₂	[1][2]
Molecular Weight	252.31 g/mol	[1][2]
Synonyms	(S)-7,7'-Dihydroxy-1,1'-spirobiindane	[1][2]
Appearance	White to off-white crystalline powder	[1]

Chemical and Physical Properties

The physicochemical properties of (S)-SPINOL are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data for (S)-SPINOL

Property	Value	Reference(s)
Melting Point	156 - 160 °C	[1]
Specific Rotation ($[\alpha]^{20}/D$)	-26° (c=1, CHCl ₃)	[1]
Purity (Typical)	≥98%	[1][2]
Storage Conditions	2 - 8 °C, under inert gas (Nitrogen or Argon), protect from light	[1][2]
Topological Polar Surface Area (TPSA)	40.46 Å ²	[2]
LogP (Calculated)	3.2763	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	0	[2]

Solubility Profile

While comprehensive quantitative solubility data is not readily available in the literature, the experimental protocols indicate that (S)-SPINOL is soluble in chlorinated solvents like chloroform (CHCl₃) and dichloromethane (CH₂Cl₂), as well as other common organic solvents such as tetrahydrofuran (THF), ethyl acetate (EA), and alcohols. Its large, non-polar hydrocarbon framework combined with two polar hydroxyl groups suggests poor solubility in non-polar solvents like hexanes and very low solubility in water.

Synthesis and Chiral Resolution

The production of enantiopure (S)-SPINOL has evolved from classical resolution of racemic mixtures to more efficient direct asymmetric synthesis.

Racemic Synthesis and Resolution

The first synthesis of SPINOL, reported by Birman's group, involved a multi-step sequence that produced a racemic mixture (a 1:1 mixture of (S)- and (R)-enantiomers).[3] This racemic

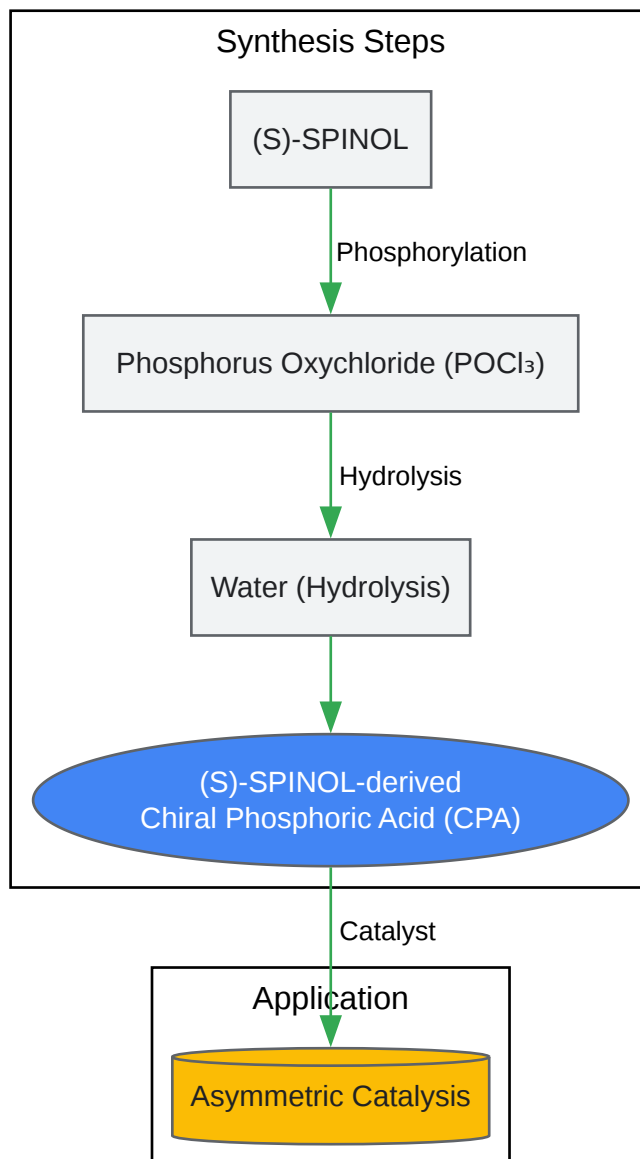
SPINOL was then subjected to a challenging chiral resolution process.[3] A common method for resolution involves reacting the racemic diol with a chiral resolving agent (e.g., an enantiopure acid or base) to form a pair of diastereomeric salts.[4] These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization.[4][5] After separation, the resolving agent is removed to yield the pure enantiomers.

Asymmetric Synthesis

Modern approaches focus on the direct catalytic asymmetric synthesis of SPINOL and its derivatives, which is more atom-economical.[6] Chiral phosphoric acids (CPAs) have been successfully employed to catalyze the intramolecular cyclization of achiral precursors, affording axially chiral SPINOL derivatives in high yields and with excellent enantioselectivity (ee).[6] This method avoids the need for stoichiometric chiral reagents and tedious resolution steps.

The primary application of (S)-SPINOL is as a scaffold for chiral catalysts. A key workflow involves its conversion to a Chiral Phosphoric Acid (CPA), a powerful Brønsted acid catalyst.

Workflow: Synthesis of (S)-SPINOL-Derived Phosphoric Acid



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Caption: Synthesis of a (S)-SPINOL-derived chiral phosphoric acid (CPA).

Experimental Protocols

The following are representative protocols based on methodologies reported in the literature.

Protocol: Synthesis of an (S)-SPINOL Derivative via Asymmetric Catalysis

This protocol is adapted from general procedures for the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.^[6]

- **Preparation:** Add the achiral ketal substrate (0.1 mmol, 1.0 equiv) and a chiral phosphoric acid catalyst (e.g., (R)-C2, 1-10 mol%) to an oven-dried 10 mL pressure Schlenk tube equipped with a magnetic stir bar.
- **Inert Atmosphere:** Seal the tube and place it under an argon atmosphere.
- **Solvent Addition:** Add anhydrous chloroform (3 mL) via syringe.
- **Reaction:** Place the sealed tube in a pre-heated oil bath at the specified temperature (e.g., 60-120 °C) and stir for the required duration (e.g., 24-72 hours), monitoring the reaction by TLC.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
- **Purification:** Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the enantiomerically enriched (S)-SPINOL derivative.

Protocol: Characterization of (S)-SPINOL

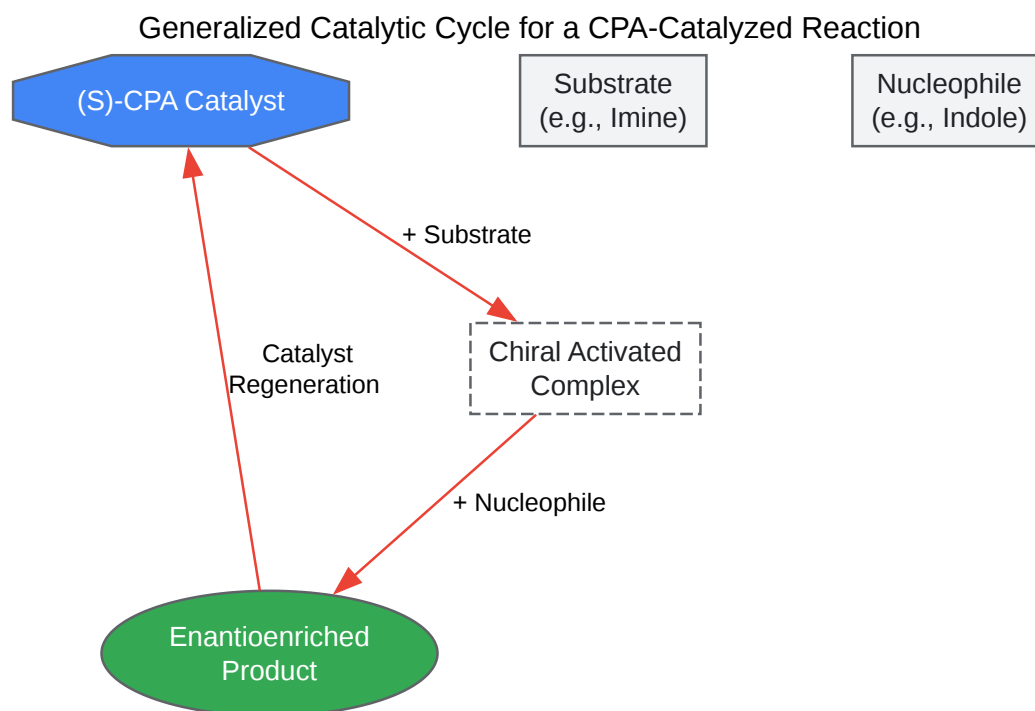
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.^{[7][8]}
 - The resulting spectra should be consistent with the C₂-symmetric structure of SPINOL, showing a specific number of distinct proton and carbon signals.
- **Chiral High-Performance Liquid Chromatography (HPLC):**

- Determine the enantiomeric excess (ee) of the sample using a chiral stationary phase (e.g., Chiralpak AD-H column).
 - Use a mobile phase such as a mixture of hexane and isopropanol.
 - The two enantiomers, (S)-SPINOL and (R)-SPINOL, will have different retention times, allowing for their quantification and the calculation of ee.[9]
- Polarimetry:
 - Prepare a solution of known concentration (e.g., 1.0 g/100 mL or c=1) in a suitable solvent (e.g., chloroform).[1][10]
 - Measure the optical rotation using a polarimeter at a standard wavelength (Sodium D-line, 589 nm) and temperature (20 °C).[11]
 - Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Applications in Asymmetric Catalysis

The primary utility of (S)-SPINOL is as a precursor to a vast library of chiral ligands and organocatalysts. (S)-SPINOL-derived Chiral Phosphoric Acids (CPAs) are particularly prominent Brønsted acid catalysts. They operate by activating substrates through hydrogen bonding in a well-defined chiral pocket, enabling high stereocontrol in a variety of chemical reactions.

A generalized catalytic cycle for a CPA-catalyzed reaction, such as a Friedel-Crafts alkylation, illustrates the mode of action.



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Caption: Generalized catalytic cycle of a (S)-SPINOL-derived CPA.

These catalysts have proven effective in numerous transformations, including:

- Friedel-Crafts Reactions: High yields and excellent enantioselectivities (up to 99% ee) have been achieved in the reaction of indoles with imines.
- Povarov and Pictet-Spengler Reactions: Demonstrating high activity and stereoselectivity in the synthesis of nitrogen-containing heterocyclic compounds.
- Transfer Hydrogenations: Efficiently reducing C=N bonds in various heterocycles with high enantioselectivity.

Conclusion

(S)-SPINOL is a powerful and versatile chiral scaffold that has had a significant impact on the field of asymmetric synthesis. Its rigid C₂-symmetric structure, coupled with the ability for straightforward derivatization, has led to the development of a wide array of high-performance catalysts. The continued exploration of new SPINOL analogues and their applications promises to further advance the capabilities of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

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